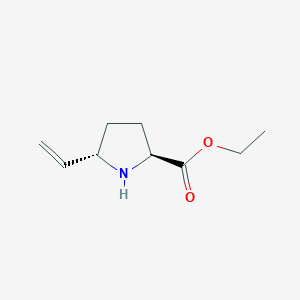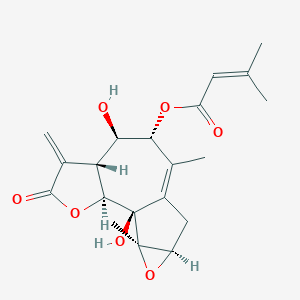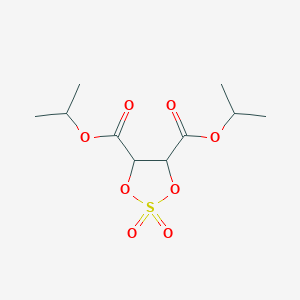
Karnamicin A3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanamycin A3 is a type of aminoglycoside antibiotic that is used to treat bacterial infections. It is a derivative of kanamycin, which is produced by the bacterium Streptomyces kanamyceticus. Kanamycin A3 is known for its broad-spectrum activity against a range of gram-negative and gram-positive bacteria.
Mécanisme D'action
Kanamycin A3 works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome, preventing the initiation of protein synthesis. This leads to the accumulation of incomplete proteins, which are toxic to the bacterial cell.
Effets Biochimiques Et Physiologiques
Kanamycin A3 has been shown to have a number of biochemical and physiological effects on bacterial cells. It disrupts the cell membrane, leading to leakage of cellular contents and eventual cell death. It also affects the metabolism of the cell, leading to the accumulation of toxic metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
Kanamycin A3 is a useful tool for studying the effects of antibiotics on bacterial growth and metabolism. It is relatively easy to obtain and has a broad-spectrum activity against a range of bacteria. However, it is important to note that kanamycin A3 can have toxic effects on eukaryotic cells, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for the study of kanamycin A3. One area of research is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another area of research is the study of the effects of kanamycin A3 on bacterial biofilms, which are notoriously difficult to treat with antibiotics. Finally, the use of kanamycin A3 in combination with other antibiotics is an area of research that has the potential to improve the efficacy of antibiotic therapy.
Méthodes De Synthèse
Kanamycin A3 is synthesized by the fermentation of Streptomyces kanamyceticus. The process involves the production of kanamycin A, which is then converted into kanamycin A3 by a series of enzymatic reactions. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
Kanamycin A3 has been extensively studied for its antibacterial activity. It has been used in the treatment of various bacterial infections, including tuberculosis, meningitis, and sepsis. In addition, kanamycin A3 has been used in research to study the effects of antibiotics on bacterial growth and metabolism.
Propriétés
Numéro CAS |
122535-50-6 |
|---|---|
Nom du produit |
Karnamicin A3 |
Formule moléculaire |
C18H25N3O6S |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
6-[2-(1,5-dihydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C18H25N3O6S/c1-18(2,25)7-5-6-10(22)17-20-9(8-28-17)11-14(26-3)15(27-4)13(23)12(21-11)16(19)24/h8,10,22-23,25H,5-7H2,1-4H3,(H2,19,24) |
Clé InChI |
SLGIYKKQFKFKME-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
SMILES canonique |
CC(C)(CCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







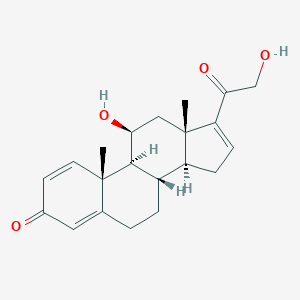
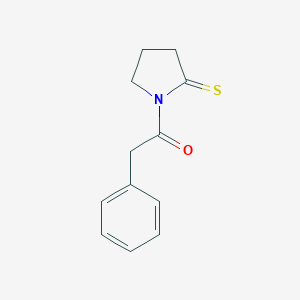

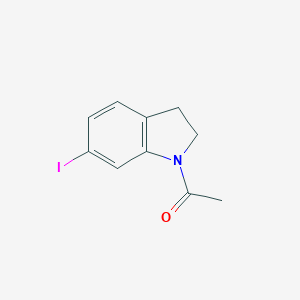
![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
